molecular formula C13H14BrN3O2 B13753060 5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester

5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester

Cat. No.: B13753060
M. Wt: 324.17 g/mol
InChI Key: YHIRVSMJDGEBPG-UHFFFAOYSA-N
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Description

5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with ethyl acetoacetate under basic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole-3-carboxylic acid ethyl ester: Similar structure but lacks the amino and p-tolyl groups.

    5-Amino-1H-pyrazole-4-carbonitrile: Contains an amino group but differs in the substituents on the pyrazole ring.

    1-Phenyl-3-carbethoxypyrazolone: Similar pyrazole core but with different substituents.

Uniqueness

5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the amino, bromo, and p-tolyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C13H14BrN3O2

Molecular Weight

324.17 g/mol

IUPAC Name

ethyl 5-amino-4-bromo-1-(4-methylphenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C13H14BrN3O2/c1-3-19-13(18)11-10(14)12(15)17(16-11)9-6-4-8(2)5-7-9/h4-7H,3,15H2,1-2H3

InChI Key

YHIRVSMJDGEBPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1Br)N)C2=CC=C(C=C2)C

Origin of Product

United States

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